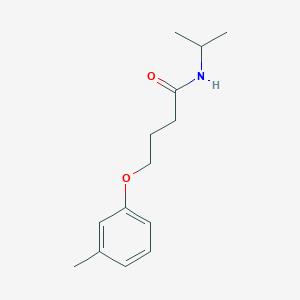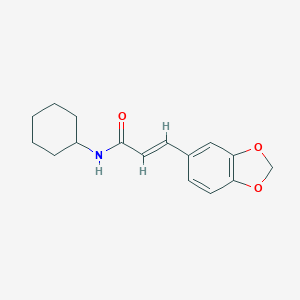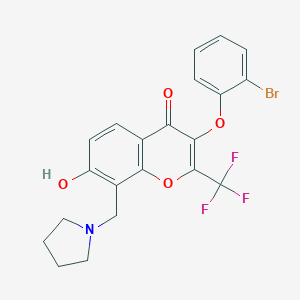
N-(3-bromophenyl)-2-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-propoxybenzamide, commonly known as Bromphenacemide, is a chemical compound that belongs to the class of benzamide derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of Bromphenacemide is not fully understood. However, it has been reported to act as a modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system. By modulating the GABA receptor, Bromphenacemide may enhance the inhibitory effects of GABA, leading to a reduction in neuronal activity and the potential for anticonvulsant and anxiolytic effects.
Biochemical and physiological effects
Bromphenacemide has been reported to exhibit various biochemical and physiological effects. In animal studies, it has been shown to reduce seizure activity and increase the threshold for convulsions. It has also been reported to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Bromphenacemide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity, making it suitable for various applications. It has also been extensively studied, and its properties and effects are well-documented. However, one limitation of Bromphenacemide is its potential toxicity. It has been reported to exhibit cytotoxic effects in some cell lines, making it important to use appropriate safety precautions when handling the compound.
Zukünftige Richtungen
There are several future directions for the study of Bromphenacemide. One potential direction is the development of new drugs based on its chemical structure and properties. Another direction is the investigation of its potential use in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, Bromphenacemide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its chemical structure and properties make it a promising candidate for various applications, including drug discovery, chemical biology, and medicinal chemistry. While further studies are needed to fully understand its mechanism of action and potential side effects, Bromphenacemide holds great potential for the development of new drugs and treatments for neurological disorders.
Synthesemethoden
The synthesis of Bromphenacemide involves the reaction of 3-bromophenylamine with 2-propoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure Bromphenacemide. This synthesis method has been reported to yield a high purity of Bromphenacemide, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
Bromphenacemide has been extensively studied for its potential use in scientific research. Its chemical structure and properties make it a suitable candidate for various applications, including drug discovery, chemical biology, and medicinal chemistry. Bromphenacemide has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising compound for the development of new drugs.
Eigenschaften
Produktname |
N-(3-bromophenyl)-2-propoxybenzamide |
|---|---|
Molekularformel |
C16H16BrNO2 |
Molekulargewicht |
334.21 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16BrNO2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
LNJSLEAAWFSQGF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B255494.png)

![Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255498.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)


![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)

![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)